![molecular formula C15H13ClO3 B6403441 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261958-79-5](/img/structure/B6403441.png)
3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95%, also known as 3-CMP-2-MBA, is an important synthetic intermediate in the pharmaceutical and chemical industries. It is a white crystalline solid, soluble in water and a variety of organic solvents. It is used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and antifungal agents. It has also been used in the synthesis of various organic compounds, such as dyes and pigments.
Scientific Research Applications
3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95% has been studied extensively in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and antifungal agents. It has also been used in the synthesis of various organic compounds, such as dyes and pigments. In addition, 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95% has been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of those drugs.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95% is not well understood. However, it is known to interact with certain enzymes and receptors in the body, resulting in changes in biochemical and physiological processes. For example, 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to bind to certain receptors in the body, such as the opioid receptors, which are involved in pain perception.
Biochemical and Physiological Effects
3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95% has a variety of biochemical and physiological effects. As mentioned above, it has been shown to inhibit the enzyme COX-2, resulting in decreased production of inflammatory mediators. It has also been shown to bind to opioid receptors, resulting in decreased pain perception. In addition, 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-fungal and anti-bacterial activity, as well as the ability to reduce the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95% has a number of advantages for laboratory experiments. It is relatively inexpensive, and it is readily available from chemical suppliers. It is also easy to synthesize, and it can be stored for extended periods of time without degrading. However, 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95% has some limitations for laboratory experiments. It is not very soluble in water, and it can be toxic in high concentrations.
Future Directions
There are a number of potential future directions for research involving 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95%. One potential direction is to further investigate its mechanism of action. For example, further research could be conducted to determine how 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95% interacts with different enzymes and receptors in the body. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95%, such as its use as an anti-inflammatory or anti-fungal agent. Finally, further research could be conducted to explore the potential toxic effects of 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95%, as well as its potential interactions with other drugs.
Synthesis Methods
3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95% is synthesized by a two-step process. The first step is the reaction of 3-chloro-5-methylphenol with methanol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3-chloro-5-methylphenyl methyl ether. The second step is the reaction of this ether with 2-methoxybenzoic acid in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. This reaction produces 3-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid, 95%.
properties
IUPAC Name |
3-(3-chloro-5-methylphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-6-10(8-11(16)7-9)12-4-3-5-13(15(17)18)14(12)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVVZWMXJMTFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690336 |
Source
|
Record name | 3'-Chloro-2-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-79-5 |
Source
|
Record name | 3'-Chloro-2-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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